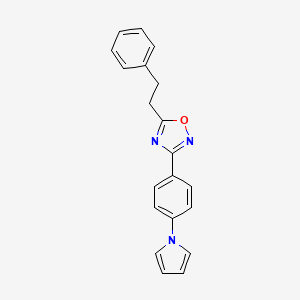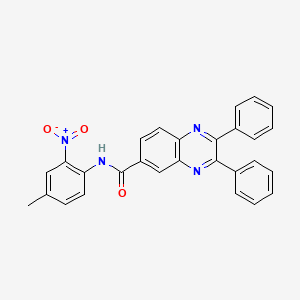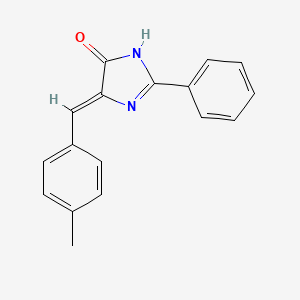![molecular formula C9H18N2O2 B11089822 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
3-[(1-Methylpiperidin-4-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methylpiperidin-4-yl)amino]propanoic acid is a chemical compound with the molecular formula C10H20N2O2. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid typically involves the reaction of 1-methylpiperidine with a suitable propanoic acid derivative. One common method involves the coupling of carboxylic acid-nitrile with a compound containing the piperidine ring, followed by decarboxylation and reduction steps . The reaction conditions often include the use of sodium borohydride for reduction and hydrogenation with palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogenation with palladium on carbon are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1-Methylpiperidin-4-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, influencing the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperidin-1-yl)propanoic acid
- 3-(1-Methylpiperidin-4-yl)propanoic acid
- 3-(4-Aminopiperidin-1-yl)propanoic acid
Uniqueness
3-[(1-Methylpiperidin-4-yl)amino]propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-11-6-3-8(4-7-11)10-5-2-9(12)13/h8,10H,2-7H2,1H3,(H,12,13) |
InChI Key |
RTMGYBJQLQUCJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11089746.png)
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B11089748.png)
![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11089755.png)
![Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11089756.png)

![5-bromo-N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11089768.png)
![ethyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11089769.png)

![Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-](/img/structure/B11089781.png)

![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11089789.png)


![1,1A-Dibenzoyl-1-methyl-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11089818.png)
